Dodecamethylcyclohexasiloxane

Übersicht

Beschreibung

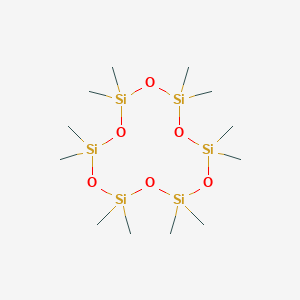

Dodecamethylcyclohexasiloxane, also known as cyclohexasiloxane, is a polydimethylcyclosiloxane with six silicon atoms arranged in a cyclic structure. It is a clear, tasteless, essentially odorless, non-greasy, and non-stinging liquid. This compound is widely used in personal care products as a base or volatile carrier due to its excellent spreading, lubrication properties, and unique volatility characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecamethylcyclohexasiloxane is typically synthesized through the reduction of dimethyldichlorosilane with a sodium-potassium alloy. The reaction can be represented as follows:

6(CH3)2SiCl2+12M→Si6(CH3)12+12MCl

where M represents sodium or potassium . This reaction also produces a polymer, poly(dimethylsilylene), and a cyclic compound, decamethylcyclopentasilane.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically includes distillation and purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Hydrolysis and Environmental Degradation

D6 undergoes hydrolysis under environmental conditions, particularly in aqueous systems. This reaction involves ring-opening to form linear silanols, which further degrade into dimethylsilanediol and ultimately mineralize to inorganic silicates, water, and carbon dioxide .

This process is accelerated in humid environments, with volatilization playing a significant role due to D6’s high Henry’s Law constant . The hydrolysis pathway reduces its persistence in aquatic systems but contributes to long-term silicate deposition.

Atmospheric Reactions

D6 reacts with hydroxyl radicals (·OH) in the atmosphere, leading to the formation of ground-level ozone and smog . Its volatility (vapor pressure: 4.7 Pa at 25°C ) facilitates atmospheric partitioning.

| Atmospheric Parameter | Value | Source |

|---|---|---|

| Vapor pressure at 25°C | 4.7 Pa | |

| Boiling point | 245°C | |

| Reaction with ·OH | Forms ozone precursors |

These reactions are critical in urban environments, where D6 emissions from personal care products and industrial applications contribute to secondary pollutant formation .

Thermal Decomposition

At elevated temperatures (>200°C), D6 decomposes into smaller siloxane fragments and methyl radicals. This behavior is relevant in industrial processes and waste incineration .

| Decomposition Parameter | Value/Outcome | Source |

|---|---|---|

| Decomposition onset | >200°C | |

| Primary products | Linear siloxanes, CH₃· radicals | |

| Antoine equation constants | A=20.4120, B=3572.15, C=−116.144 |

The Antoine equation models its vapor pressure-temperature relationship, essential for predicting decomposition kinetics .

Adsorption and Interaction with Organic Matrices

D6 adsorbs strongly to municipal solid waste (MSW) and organic matter, influenced by pH and temperature. Maximum adsorption occurs at pH 5.0–5.5 and 30°C .

| Adsorption Parameter | Value | Source |

|---|---|---|

| Maximum adsorption capacity | 15.864 μg/g (D6 on MSW) | |

| Optimal pH range | 5.0–5.5 | |

| Temperature effect | Enhanced adsorption at 30°C |

Organic acids and inorganic ions in leachate reduce adsorption efficiency, promoting D6 redistribution in environmental matrices .

Biological Interactions and Oxidative Stress

While not a direct chemical reaction, D6 exposure induces oxidative stress in organisms by altering antioxidant enzyme activities. In aquatic species like Procambarus clarkii, it elevates superoxide dismutase (SOD) and catalase (CAT) activities at low concentrations but suppresses them at high doses .

| Enzymatic Parameter | Change | Source |

|---|---|---|

| SOD activity (1000 mg/L) | ↓38% (carapace), ↓30% (gill), ↓32% (muscle) | |

| CAT activity (100 mg/L) | ↑35% (carapace), ↑34% (gill), ↑37% (muscle) |

These biochemical shifts highlight D6’s indirect reactivity in biological systems, mediated through free radical pathways .

Wissenschaftliche Forschungsanwendungen

Cosmetic and Personal Care Products

Key Uses:

- Emollient and Conditioning Agent: D6 is primarily utilized in hair and skin care formulations for its conditioning properties. It acts as an emollient, providing a smooth feel and enhancing the texture of products such as lotions, creams, and hair conditioners .

- Fragrance Carrier: Its low volatility makes it an effective carrier for fragrances in personal care products, ensuring prolonged scent retention .

- Solvent in Formulations: D6 serves as a solvent in various cosmetic formulations, facilitating the mixing of ingredients and improving product stability .

Product Categories:

- Hair care products

- Skin care creams

- Antiperspirants and deodorants

- Makeup products

Pharmaceutical Applications

Key Uses:

- Active Ingredient in Medications: D6 has been approved for use in pharmaceuticals, particularly as an active ingredient in anti-flatulence drugs. Its properties help in the formulation of medications that require specific delivery systems .

- Medical Devices: Silicones, including D6, are employed in medical devices due to their biocompatibility and flexibility. They are used in blood-handling equipment and as lubricants .

Industrial Applications

Key Uses:

- Defoamers and Surfactants: D6 is utilized as a defoamer in various industrial processes, including pesticide formulations. Its surfactant properties help reduce surface tension, preventing foam formation during manufacturing .

- Sealants and Adhesives: The compound is incorporated into sealants and adhesives due to its excellent adhesion properties and resistance to moisture .

Environmental Studies

Key Findings:

- Toxicity Studies: Research indicates that D6 exhibits low toxicity levels. Studies involving repeated-dose toxicity have shown minimal adverse effects at certain exposure levels, suggesting a favorable safety profile for consumer use .

- Ecotoxicological Assessments: D6 has been identified as a high-priority substance for ecological risk assessment due to its widespread use. Studies have monitored its environmental impact, particularly in aquatic ecosystems where it may affect marine life .

Case Studies

Wirkmechanismus

The mechanism of action of dodecamethylcyclohexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it can affect antioxidant responses and gene expression, leading to changes in enzyme activities and oxidative stress levels . The compound’s unique volatility and spreading properties also play a crucial role in its effectiveness as a carrier and solvent in various applications.

Vergleich Mit ähnlichen Verbindungen

Dodecamethylcyclohexasiloxane is compared with other similar compounds, such as:

Cyclopentasiloxane: Has a lower molecular mass and evaporates faster than this compound.

Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms, used in similar applications but with different volatility characteristics.

Cyclomethicone: A mixture of cyclic siloxanes, including cyclopentasiloxane and cyclohexasiloxane, used in personal care products for their unique properties.

This compound stands out due to its higher molecular mass, slower evaporation rate, and excellent spreading and lubrication properties, making it a preferred choice in many formulations .

Biologische Aktivität

Dodecamethylcyclohexasiloxane (D6), a member of the siloxane family, is widely used in various industrial applications, particularly in cosmetics and personal care products. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article presents a comprehensive overview of the biological activity of D6, including its absorption, metabolism, potential toxicity, and effects on various biological systems.

D6 is a cyclic siloxane with the chemical formula . Its structure consists of a ring of silicon atoms, each bonded to methyl groups. This unique structure contributes to its physical properties, such as low surface tension and volatility.

Absorption and Metabolism

Research indicates that D6 exhibits low systemic absorption in mammals. In a study involving male and female subjects, approximately 11.88% and 11.83% of the administered dose was absorbed, respectively. The majority was excreted within 48 hours, primarily through feces, with minimal systemic availability detected in organs such as the liver and fat tissues .

Table 1: Absorption and Excretion Data

| Parameter | Male Subjects (%) | Female Subjects (%) |

|---|---|---|

| Absorption Rate | 11.88 | 11.83 |

| Excretion (48 hours) | Predominantly fecal | Predominantly fecal |

Repeated Dose Toxicity

In repeated dose toxicity studies, D6 demonstrated some adverse effects at higher doses. A Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg body weight per day was identified based on increased liver weight and periportal lipidosis in female subjects . No significant effects were observed in dermal or inhalation exposure studies, suggesting a relatively low risk for serious health effects from these routes of exposure.

Genotoxicity

D6 has been assessed for genotoxic potential through both in vitro and in vivo assays, yielding negative results. This indicates that D6 is not expected to cause genetic damage .

Effects on Aquatic Organisms

Recent studies have highlighted the impact of D6 on aquatic life, particularly crustaceans. Exposure to varying concentrations of D6 affected antioxidant enzyme activities in crayfish (Procambarus clarkii). At lower concentrations (10 mg/L), superoxide dismutase (SOD) activity increased by 20-32%, while at higher concentrations (1000 mg/L), it decreased by up to 38% .

Table 2: Antioxidant Enzyme Activity in Crayfish

| Concentration (mg/L) | SOD Activity Change (%) | POD Activity Change (%) | CAT Activity Change (%) |

|---|---|---|---|

| 10 | +20 to +32 | +10 to +49 | +8 to +34 |

| 1000 | -38 to -21 | - | - |

Case Studies

A notable case study examined the use of D6 in cosmetic formulations. The study aimed to evaluate alternatives due to growing concerns about the environmental persistence and potential bioaccumulation of siloxanes like D6. The findings indicated that while D6 is effective as an emollient, its long-term environmental impact necessitates further scrutiny .

Environmental Impact

D6 has been classified as a high priority for ecological risk assessment due to its persistence and potential toxicity to non-human organisms. It has been found in various environmental matrices, raising concerns about bioaccumulation and long-term ecological effects .

Eigenschaften

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMSDRXLFWAGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027183 | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

245 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °C (196 °F) - closed cup | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0051 mg/L at 23 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9672 g/cu cm at 25 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0169 mm Hg at 25 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Clear, siloxane fluid | |

CAS No. |

540-97-6 | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3U310BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-3 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: D6, like other cVMSs, can be released into the environment through wastewater effluents and volatilization from personal care products. [] It has been detected in various environmental compartments, including air, water, sediment, and biota. [, , , , , ] Studies suggest that D6 can undergo long-range atmospheric transport. [, ] Its persistence and bioaccumulation potential are currently under debate. [, , , , ]

ANone: Bioaccumulation of D6 is influenced by factors like its partitioning behavior between organic carbon and water (KOC), temperature, and the organism's body temperature and lipid composition. [, ] For instance, a study in a subarctic freshwater food web found that while D6 did not show trophic magnification, its predicted concentrations were lower than measured in benthos but aligned well with measurements in fish. [] This discrepancy highlights the importance of considering organism-specific factors and environmental conditions when assessing bioaccumulation.

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for D6 analysis. [, , , , ] This technique enables the separation and identification of D6 based on its retention time and mass-to-charge ratio. Various sample preparation methods, including solvent extraction, solid-phase extraction, and purge-and-trap, can be used depending on the sample matrix. [, , , ]

ANone: Yes, accurate measurement of D6 can be challenging due to its low water solubility, potential for adsorption to surfaces, and the possibility of contamination from laboratory equipment and materials. [, ] Rigorous quality control measures, including the use of appropriate blanks and certified reference materials, are crucial for ensuring data reliability. [, ]

ANone: D6 is a cyclic siloxane with a molecular weight of 445.85 g/mol. [, ] It exists as a colorless liquid at room temperature and exhibits low vapor pressure and high lipophilicity. [, , ] These properties contribute to its persistence in the environment and potential for bioaccumulation.

ANone: D6 is widely used in various applications, including personal care products (e.g., cosmetics, deodorants, hair care products), cleaning products, and as a monomer in the synthesis of silicone polymers. [, , , , , , ] Its presence in these products contributes to their desirable properties such as spreadability, water repellency, and smooth texture.

ANone: While D6 is generally considered to have low acute toxicity, some studies suggest potential for endocrine disruption, reproductive toxicity, and neurotoxicity. [, ] Further research is necessary to fully understand the long-term effects of D6 exposure on human health and the environment.

ANone: Due to concerns about its persistence, bioaccumulation potential, and toxicity, D6 has been subjected to regulatory scrutiny. [, , ] The European Union, for instance, has proposed restrictions on the use of D6 in certain consumer products. [] Ongoing research and monitoring efforts aim to provide a more comprehensive understanding of D6's risks and inform future regulatory decisions.

ANone: D6 can degrade in the environment through various processes, with reaction with hydroxyl radicals (OH) in the atmosphere being a major pathway. [] In soil, D6 degradation is a multistep process initiated by ring-opening hydrolysis, leading to the formation of linear oligomeric siloxane diols and ultimately dimethylsilanediol (DMSD). []

ANone: Conventional wastewater treatment processes are not very effective in removing D6. [] Advanced treatment options, such as advanced oxidation processes (e.g., electrochemical oxidation), have shown promise for D6 removal from wastewater. [] These processes can effectively degrade D6 into less harmful byproducts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.